molecular formula C6H13NO2 B12992526 Rel-(3S,4R)-3-methylpiperidine-3,4-diol

Rel-(3S,4R)-3-methylpiperidine-3,4-diol

Cat. No.: B12992526
M. Wt: 131.17 g/mol
InChI Key: HYKBZZUNSZBYCZ-RITPCOANSA-N
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Description

Rel-(3S,4R)-3-methylpiperidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a methyl group and two hydroxyl groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4R)-3-methylpiperidine-3,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the reduction of a suitable precursor, such as a piperidine derivative, using a chiral reducing agent. The reaction conditions often involve low temperatures and controlled pH to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4R)-3-methylpiperidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Rel-(3S,4R)-3-methylpiperidine-3,4-diol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(3S,4R)-3-methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Rel-(3S,4R)-3-methylpiperidine-3,4-diol can be compared with other similar compounds, such as:

    Rel-(3S,4R)-3-ethylpiperidine-3,4-diol: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.

    Rel-(3S,4R)-3-methylpiperidine-3,4-dione:

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4R)-3-methylpiperidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

HYKBZZUNSZBYCZ-RITPCOANSA-N

Isomeric SMILES

C[C@@]1(CNCC[C@H]1O)O

Canonical SMILES

CC1(CNCCC1O)O

Origin of Product

United States

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